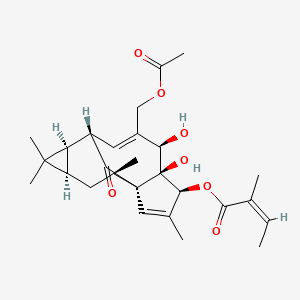

20-O-Acetylingenol-3-angelate

Übersicht

Beschreibung

20-O-Acetylingenol-3-angelate: is a natural diterpene ester compound found in the leaves and stems of the plant IngaThis compound has garnered significant interest due to its diverse biological activities, including tumor growth inhibition, anti-inflammatory, antifungal, and antioxidant effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 20-O-Acetylingenol-3-angelate involves multiple steps, starting from ingenol, a diterpene alcohol. The key steps include esterification and acetylation reactions. The reaction conditions typically involve the use of reagents such as acetic anhydride and pyridine for acetylation, and angelic acid for esterification .

Industrial Production Methods: Industrial production of this compound is primarily based on extraction from natural sources, particularly from the plant Euphorbia pekinensis. The extraction process involves solvent extraction followed by purification using chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 20-O-Acetylingenol-3-angelate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, altering its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Wissenschaftliche Forschungsanwendungen

Biology: The compound exhibits significant biological activities, including anti-inflammatory, antifungal, and antioxidant effects. It is used in studies related to cell cycle regulation and apoptosis .

Medicine: 20-O-Acetylingenol-3-angelate has shown promising anticancer activity. It inhibits the growth of various cancer cell lines, including K562, HL-60, KT-1, MCF-7/adr, A549, and NIH3T3 cells .

Industry: The compound is used in the development of pharmaceutical formulations and as a bioactive ingredient in various health products .

Wirkmechanismus

20-O-Acetylingenol-3-angelate exerts its effects through multiple molecular targets and pathways. It induces cell cycle arrest at the G2/M phase, leading to apoptosis and necrosis in cancer cells. The compound activates protein kinase C, which plays a crucial role in regulating cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Ingenol-3-angelate: A derivative of ingenol with similar anticancer activity.

Ingenol mebutate: Another ingenol derivative used in the treatment of actinic keratosis.

Phorbol esters: Compounds with similar biological activities, including tumor promotion and inflammation.

Uniqueness: 20-O-Acetylingenol-3-angelate is unique due to its dual functional groups (acetyl and angeloyl), which contribute to its distinct biological activities. Its ability to induce cell cycle arrest and apoptosis makes it a valuable compound in cancer research .

Biologische Aktivität

20-O-Acetylingenol-3-angelate, also known as Euphorbia factor Pe1, is a diterpenoid compound derived from the plant Euphorbia lathyris. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology. Recent studies have highlighted its biological activities, including cytotoxic effects against various cancer cell lines, modulation of signaling pathways, and implications for drug resistance.

Chemical Structure and Synthesis

This compound is synthesized through a series of chemical reactions involving ingenol derivatives. The synthesis process typically involves acylation reactions that enhance the compound's stability and bioactivity. The detailed synthesis pathway includes:

- Starting Material : Ingenol.

- Reagents : P-toluenesulfonic acid, angelic anhydride, and lithium hexamethyldisilazide (LHMDS).

- Conditions : Reactions conducted in solvents such as acetone and tetrahydrofuran (THF) under controlled temperatures.

The final product is purified through chromatography, yielding a high-purity compound suitable for biological assays .

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, notably chronic myeloid leukemia (K562) cells. In comparative studies, it has been shown to possess higher cytotoxic effects than its parent compound ingenol mebutate. The cytotoxic mechanism involves:

- Induction of apoptosis and necrosis.

- Disruption of mitochondrial membrane potential.

- Arrest of the cell cycle at the G2/M phase.

The effective concentration range for inducing these effects is typically between 0 to 25 µM .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 5.0 | Apoptosis induction, mitochondrial disruption |

| HeLa | 7.5 | Cell cycle arrest, necrosis |

| MCF-7 | 10.0 | Apoptosis via PKCδ/ERK pathway activation |

The biological activity of this compound is mediated through several key signaling pathways:

- PKCδ/ERK Pathway : Activation of protein kinase C delta (PKCδ) and extracellular signal-regulated kinase (ERK) leads to enhanced apoptosis in cancer cells.

- JAK/STAT3 Pathway : Inhibition of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway contributes to the reduction in cell survival signals.

- AKT Pathway : Decreased activity of protein kinase B (AKT) further promotes apoptotic processes .

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

- Study on K562 Cells :

- Comparison with Ingenol Mebutate :

Eigenschaften

IUPAC Name |

[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O7/c1-8-13(2)24(31)34-23-14(3)11-26-15(4)9-19-20(25(19,6)7)18(22(26)30)10-17(12-33-16(5)28)21(29)27(23,26)32/h8,10-11,15,18-21,23,29,32H,9,12H2,1-7H3/b13-8-/t15-,18+,19-,20+,21-,23+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCAGKYWXRKLSN-KLKWOBOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)COC(=O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)COC(=O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.